molecular formula C19H17NO3 B2786138 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid CAS No. 1045548-32-0

5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Cat. No. B2786138
CAS RN: 1045548-32-0
M. Wt: 307.349
InChI Key: VOXQBWNJOLOCPN-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains methoxyphenyl and phenyl groups, as well as a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as the Fries rearrangement for phenolic esters, the Bamberger rearrangement for N-phenylhydroxylamines, and the reduction of quinones . Additionally, the synthesis of methoxyphenol derivatives has been reported .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The pyrrole ring, being aromatic, can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined experimentally. These might include its melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.) .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-6-10-16(11-14)23-2)20(13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXQBWNJOLOCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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